3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene
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Overview
Description
3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene is an organic compound with the molecular formula C12H18 It is a branched hydrocarbon featuring a hepta-1,6-diene backbone with methyl and prop-2-yn-1-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene can be achieved through several organic synthesis methods. One common approach involves the alkylation of a suitable diene precursor with a prop-2-yn-1-yl halide under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diene, followed by the addition of the prop-2-yn-1-yl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
Uniqueness
3,5-Dimethyl-4-(prop-2-yn-1-yl)hepta-1,6-diene is unique due to its specific arrangement of methyl and prop-2-yn-1-yl groups on the hepta-1,6-diene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61786-52-5 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-prop-2-ynylhepta-1,6-diene |
InChI |
InChI=1S/C12H18/c1-6-9-12(10(4)7-2)11(5)8-3/h1,7-8,10-12H,2-3,9H2,4-5H3 |
InChI Key |
UWTDQVHNTIMHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(CC#C)C(C)C=C |
Origin of Product |
United States |
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